molecular formula C23H21N3O4S B11203393 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B11203393
M. Wt: 435.5 g/mol
InChI Key: MQPAWOGCDKAFQG-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 4-(Benzo[d]thiazol-2-yl)aniline with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural feature could influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C23H21N3O4S/c1-28-18-12-16(13-19(29-2)21(18)30-3)25-23(27)24-15-10-8-14(9-11-15)22-26-17-6-4-5-7-20(17)31-22/h4-13H,1-3H3,(H2,24,25,27)

InChI Key

MQPAWOGCDKAFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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